2,6-Dichloro-3-nitrobenzenesulfonamide
Overview
Description
2,6-Dichloro-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H4Cl2N2O4S . It has an average mass of 271.078 Da and a monoisotopic mass of 269.926880 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact spatial arrangement of these atoms forms the unique structure of this compound.Scientific Research Applications
Versatility in Secondary Amine Preparation
2,6-Dichloro-3-nitrobenzenesulfonamide, as part of the nitrobenzenesulfonamides family, has been identified as a versatile compound for preparing secondary amines. These sulfonamides can be alkylated smoothly through Mitsunobu reaction or conventional methods to yield N-alkylated sulfonamides in near quantitative yields. They can be deprotected easily, giving high yields of secondary amines, indicating their potential in chemical synthesis processes (Fukuyama, Jow, & Cheung, 1995).
Electrophilic Nitrogen Source
The compound has been identified as an effective electrophilic nitrogen source for diamination of alpha, beta-unsaturated ketones, a process that doesn't require metal catalysts and can be carried out without inert gases protection. This property makes it a valuable reagent in organic chemistry (Pei, Wei, Chen, Headley, & Li, 2003).
Ring-Forming Cascade in Drug Development
In drug development, especially for carbonic anhydrase inhibitors, this compound derivatives show promise. They have shown to react cleanly with bis-electrophilic phenols to produce novel [1,4]oxazepine-based primary sulfonamides. These compounds exhibit strong inhibition of human carbonic anhydrases, highlighting their potential in medicinal chemistry (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Conformational Properties in Gas and Crystalline Phases
Research on this compound has also extended into understanding its molecular structure in different phases. Studies using electron diffraction and quantum chemical methods have revealed its conformer structures, which differ significantly when stabilized by intermolecular hydrogen bonds in a crystal form. This research is critical in understanding the physical and chemical properties of such compounds (Giricheva, Girichev, Medvedeva, Ivanov, Bardina, & Petrov, 2011).
Safety and Hazards
Properties
IUPAC Name |
2,6-dichloro-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O4S/c7-3-1-2-4(10(11)12)5(8)6(3)15(9,13)14/h1-2H,(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUJUEWKTUDYKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457705 | |
Record name | 2,6-Dichloro-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89281-19-6 | |
Record name | 2,6-Dichloro-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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